4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dye and pigment industries due to their vivid colors. The compound’s structure includes bromine atoms, which can influence its reactivity and applications.
Vorbereitungsmethoden
The synthesis of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline typically involves multiple steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 4-bromoaniline to form the azo compound.
Bromination: The final step involves the bromination of the resulting azo compound to introduce the bromine atoms at the desired positions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline involves its interaction with molecular targets through its azo and bromine functional groups. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline can be compared with other similar azo compounds, such as:
4-Bromodiphenylamine: This compound lacks the azo group but shares the bromine and phenyl groups, making it less reactive in certain reactions.
4-Bromophenylacetic acid: This compound contains a carboxylic acid group instead of the azo group, leading to different chemical properties and applications.
4-Bromobiphenyl: This compound has a simpler structure with two phenyl rings and a bromine atom, making it less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its combination of azo and bromine functional groups, which provide a wide range of reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
648901-15-9 |
---|---|
Molekularformel |
C24H16Br2N4O2 |
Molekulargewicht |
552.2 g/mol |
IUPAC-Name |
N,N-bis(4-bromophenyl)-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C24H16Br2N4O2/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22)23-13-5-19(6-14-23)27-28-20-7-15-24(16-8-20)30(31)32/h1-16H |
InChI-Schlüssel |
RBICLOZGOLISGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.